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Compound of Interest

Compound Name: N-Ethyl-N-methyl-benzamide

Cat. No.: B13928789 Get Quote

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-

alkyl-N-methylbenzamides and related benzamide derivatives. It is intended for researchers,

scientists, and drug development professionals, offering a comparative overview of their

performance against various biological targets, supported by experimental data.

The biological activity of benzamide derivatives is intricately linked to the substitution patterns

on both the benzoyl ring and the amide nitrogen. This guide synthesizes findings from multiple

studies to elucidate these relationships, providing insights for the rational design of novel

therapeutic agents.

Antitubercular Activity
A key finding in the SAR of benzamides against Mycobacterium tuberculosis is the importance

of the amide nitrogen substitution. N,N-dimethyl substitution has been shown to dramatically

decrease antitubercular activity compared to primary and N-methyl analogues, suggesting that

a hydrogen bond donor on the amide is crucial for this specific activity.[1] Furthermore, the

lipophilicity, governed by the length of the N-alkyl chain, is a critical determinant of

antimycobacterial potency, with intermediate chain lengths often yielding optimal activity.[2]

Table 1: Comparative Antitubercular Activity of Benzamide Derivatives and Standard Drugs
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Compound/Dr
ug

Structure (R-
group on
Amide)

Target/Assay
Activity
(MIC/IC90)

Reference

Benzamide

Analogues

M. tuberculosis

H37Rv

Compound 1 R1=H, R2=H MABA IC90: 0.41 µM [1]

Compound 2 R1=H, R2=CH₃ MABA IC90: 0.85 µM [1]

Compound 3
R1=CH₃,

R2=CH₃
MABA IC90: 49 µM [1]

N-Hexyl-3,5-

dinitrobenzamide
N-Hexyl MABA

MIC: 0.016

µg/mL
[2]

N-Octyl-3,5-

dinitrobenzamide
N-Octyl MABA

MIC: 0.016

µg/mL
[2]

Standard

Antitubercular

Drugs

Isoniazid - M. tuberculosis
MIC: ~0.025-

0.05 µg/mL
[3][4][5]

Rifampicin - M. tuberculosis
MIC: ~0.05-0.1

µg/mL
[3][4][5]

Ethambutol - M. tuberculosis
MIC: ~0.5-2.0

µg/mL
[3][4][5]

Pyrazinamide - M. tuberculosis
MIC: ~20-100

µg/mL
[3][4][5]

Anticancer Activity
The antiproliferative effects of benzamide derivatives are highly sensitive to the substitution

pattern on the benzoyl ring. For instance, N-benzyl-2-fluorobenzamide derivatives have been

identified as dual inhibitors of EGFR and HDAC3, showing promise in the treatment of triple-

negative breast cancer. One such derivative demonstrated an IC₅₀ of 1.98 µM against MDA-
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MB-231 cells, significantly more potent than the established HDAC inhibitor, chidamide (IC₅₀ =

24.37 µM).[6]

Table 2: Comparative Anticancer Activity of Benzamide Derivatives and Standard Drugs

Compound/Dr
ug

Target Cell
Line

Assay Activity (IC₅₀) Reference

Benzamide

Derivatives

Compound 38

(N-benzyl-2-

fluorobenzamide

analog)

MDA-MB-231 MTT Assay 1.98 µM [6]

Chidamide MDA-MB-231 MTT Assay 24.37 µM [6]

Standard

Anticancer Drugs

Doxorubicin Various MTT Assay
Varies (often nM

range)
[7]

Paclitaxel Various MTT Assay
Varies (often nM

range)
[7]

Imatinib

(Gleevec)
CML, GIST

Cell-based

assays

Varies (nM to µM

range)
[8]

Dopamine D2 Receptor Antagonism
Substituted benzamides represent a significant class of dopamine D2 receptor antagonists,

which are crucial in the treatment of psychosis and nausea. The nature of the N-substituents

and the substitution pattern on the benzoyl ring are critical for D2 receptor affinity and

selectivity. For many potent D2 antagonists, a basic amine in the side chain is thought to

interact with a conserved aspartate residue in the transmembrane domain of the receptor.[9]

Table 3: Comparative Dopamine D2 Receptor Binding Affinity of Benzamide Derivatives and

Standard Drugs
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Compound/Dr
ug

Structure/Clas
s

Assay
Affinity
(IC₅₀/Ki)

Reference

Benzamide

Derivatives

(R)-N-[(1-benzyl-

2-

pyrrolidinyl)meth

yl]-5,6-

dimethoxy-

salicylamide

Substituted

Benzamide

[³H]Spiperone

Binding
IC₅₀: ~1 nM [10]

Standard

Dopamine

Antagonists

Haloperidol
Typical

Antipsychotic

[³H]Spiperone

Binding
Ki: ~1-2 nM [11]

Clozapine
Atypical

Antipsychotic

[³H]Raclopride

Binding
Ki: ~100-200 nM

Risperidone
Atypical

Antipsychotic

[³H]Spiperone

Binding
Ki: ~3-5 nM [12]

Sulpiride
Selective D2-like

Antagonist
Various Ki: ~10-30 nM

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o

proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists block this action of

dopamine.
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Caption: Dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.

Experimental Protocols
Detailed experimental methodologies are essential for the validation and replication of research

findings.

Principle: This colorimetric assay measures the metabolic activity of Mycobacterium

tuberculosis. The redox indicator Alamar Blue (resazurin) is blue in its oxidized state and

turns pink upon reduction by metabolically active cells.

Protocol:

Prepare serial dilutions of the test compounds in a 96-well plate.
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Add a standardized inoculum of M. tuberculosis H37Rv to each well.

Incubate the plates at 37°C for 5-7 days.

Add Alamar Blue solution to each well and incubate for another 24 hours.

The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration

that prevents a color change from blue to pink.[13][14][15][16]

Principle: The MTT assay is a colorimetric method to assess cell viability. In living cells,

mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

[18][19]

Protocol:

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal

formation.

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of

cell growth compared to the control.[17][18][19][20][21]

Principle: This assay determines the binding affinity of a compound to the D2 receptor by

measuring its ability to compete with a known radiolabeled ligand.[22][23]

Protocol:

Prepare cell membranes from cells expressing the human dopamine D2 receptor.
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In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-

selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test

compound.[22][24]

Incubate at room temperature for 60-90 minutes to reach equilibrium.

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

[22][23][25]

The discovery and development of new drugs, including N-alkyl-N-methylbenzamide

derivatives, typically follows a structured workflow.

Compound Synthesis
& Characterization

Primary In Vitro Screening
(e.g., MABA, MTT)

Hit Identification

Secondary Screening
(e.g., Dose-Response, Receptor Binding)

Lead Optimization
(SAR Studies)

In Vivo Efficacy &
Toxicity Studies

Preclinical Development
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Caption: A typical workflow for the discovery and development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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